molecular formula C8H3Cl2F3O2 B2424341 3,5-dichloro-4-(trifluoromethyl)benzoic Acid CAS No. 871254-85-2

3,5-dichloro-4-(trifluoromethyl)benzoic Acid

Cat. No.: B2424341
CAS No.: 871254-85-2
M. Wt: 259.01
InChI Key: UETOQVSKIMQOGK-UHFFFAOYSA-N
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Description

3,5-dichloro-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3,5-dichloro-4-(trifluoromethyl)benzoic Acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that 3,5-Dichloro-4-(trifluoromethyl)benzoic Acid may interact with enzymes, proteins, and other biomolecules in a manner that stabilizes the resulting biochemical structures .

Cellular Effects

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound could have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can participate in free radical reactions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its potential for causing irritation, it is possible that the effects of the compound could change over time, particularly with respect to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Given its potential for causing irritation, it is possible that higher doses could lead to more severe adverse effects .

Metabolic Pathways

The compound’s potential for participating in free radical reactions suggests that it could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

Given its chemical properties, it is possible that the compound could interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its chemical properties suggest that it could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-(trifluoromethyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

    Substituted Benzoic Acids: Formed through nucleophilic substitution.

    Alcohols and Carboxylates: Resulting from reduction and oxidation reactions, respectively.

    Biaryl Compounds: Produced via coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-4-fluorobenzoic acid
  • 3,5-dichloro-4-methylbenzoic acid
  • 3,5-dichloro-4-nitrobenzoic acid

Uniqueness

3,5-dichloro-4-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs .

Properties

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETOQVSKIMQOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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